

# CAS number for Ald-Ph-PEG4-bis-PEG4-propargyl

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Compound of Interest		
Compound Name:	Ald-Ph-PEG4-bis-PEG4-propargyl	
Cat. No.:	B11928589	Get Quote

A comprehensive analysis of **Ald-Ph-PEG4-bis-PEG4-propargyl**, a heterobifunctional PROTAC linker, reveals its significant potential in the targeted degradation of proteins. This technical guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols relevant to its use in drug discovery and development.

### **Physicochemical Properties**

Ald-Ph-PEG4-bis-PEG4-propargyl is a complex molecule designed with specific functional groups to facilitate the assembly of Proteolysis Targeting Chimeras (PROTACs). While a specific CAS number for this compound is not publicly available, its molecular formula is C50H80N4O19 with a molecular weight of 1041.19.[1] Key structural features include a terminal aldehyde group on a phenyl ring, two polyethylene glycol (PEG) chains of four units each, and a terminal propargyl group. The PEG linkers enhance the solubility and bioavailability of the molecule.[2][3]

Property	Value	Source
Molecular Formula	C50H80N4O19	[1][2]
Molecular Weight	1041.19 g/mol	[1][2]
Storage Temperature	-20°C	[1][2]

# **Applications in Drug Development**



The unique trifunctional architecture of **Ald-Ph-PEG4-bis-PEG4-propargyl** makes it a versatile tool in the synthesis of complex bioconjugates, particularly in the field of Antibody-Drug Conjugates (ADCs) and PROTACs.[1][4] The aldehyde group provides a reactive site for conjugation with molecules containing amine or hydrazide functionalities, forming stable imine or hydrazone linkages.[2][5][6] The two terminal propargyl groups are available for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific attachment of azide-containing molecules.[1][2][7] This dual reactivity enables the precise assembly of heterobifunctional molecules that can simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the targeted degradation of the protein of interest.[4]

# Experimental Protocols General Protocol for PROTAC Synthesis using Ald-PhPEG4-bis-PEG4-propargyl

This protocol outlines a general procedure for the synthesis of a PROTAC molecule using the subject linker.

#### Materials:

- Ald-Ph-PEG4-bis-PEG4-propargyl
- E3 Ligase Ligand with a terminal azide group
- Target Protein Ligand with a terminal amine group
- Copper(I) catalyst (e.g., Copper(II) sulfate and a reducing agent like sodium ascorbate)
- Solvent (e.g., DMF, DMSO)
- Reducing agent for imine formation (e.g., Sodium cyanoborohydride)

#### Procedure:

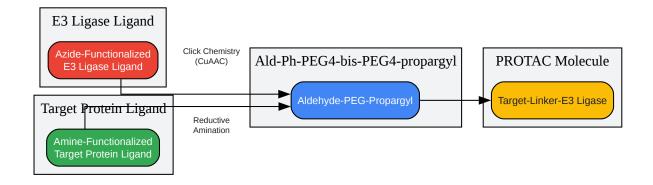
 Click Chemistry Reaction: Dissolve Ald-Ph-PEG4-bis-PEG4-propargyl and the azidefunctionalized E3 ligase ligand in an appropriate solvent. Add the copper(I) catalyst and stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.



- Purification: Once the reaction is complete, purify the product by column chromatography to isolate the intermediate product.
- Schiff Base Formation: Dissolve the purified intermediate and the amine-functionalized target protein ligand in a suitable solvent. Stir the mixture at room temperature to form the imine bond.
- Reductive Amination: Add a reducing agent, such as sodium cyanoborohydride, to the reaction mixture to reduce the imine to a stable amine linkage.
- Final Purification: Purify the final PROTAC molecule using an appropriate method, such as HPLC.

## **Visualizing Molecular Interactions and Synthesis**

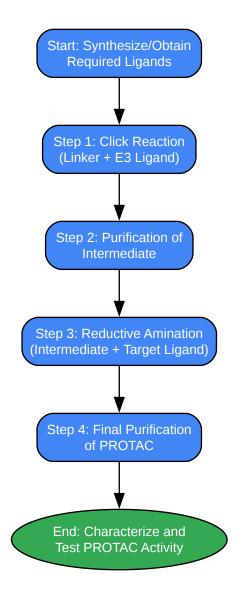
To better understand the utility of **Ald-Ph-PEG4-bis-PEG4-propargyl**, the following diagrams illustrate its role in PROTAC assembly and the general workflow for its application.



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Caption: PROTAC assembly using the trifunctional linker.





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Caption: General experimental workflow for PROTAC synthesis.

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